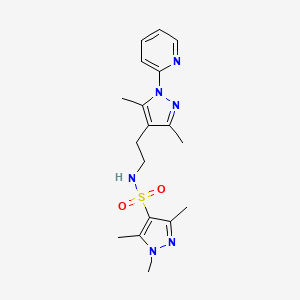

![molecular formula C13H14N2O3S B2794921 [2-(4-乙氧基苯基氨基)-噻唑-4-基]-乙酸 CAS No. 335398-82-8](/img/structure/B2794921.png)

[2-(4-乙氧基苯基氨基)-噻唑-4-基]-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .

Molecular Structure Analysis

The molecular structure of “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Attached to this ring is an ethoxyphenylamino group and an acetic acid group .科学研究应用

- ETAA has been investigated as a potential corrosion inhibitor. Researchers have explored its ability to protect metal surfaces from degradation caused by chemical reactions with the environment. By forming a protective layer on metal surfaces, ETAA can mitigate corrosion and extend the lifespan of materials .

- ETAA is used in proteomics studies. It may serve as a tool for investigating protein interactions, post-translational modifications, and protein expression patterns. Researchers utilize ETAA to gain insights into cellular processes and disease mechanisms .

- ETAA could play a role in gene editing techniques. Although research in this area is ongoing, its chemical properties suggest potential applications in gene therapy or CRISPR-based approaches. Further studies are needed to explore its efficacy and safety .

- Some studies have explored ETAA’s antimicrobial activity. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Investigating its mechanism of action and potential applications in drug development is an active area of research .

- Researchers have developed synthetic pathways to prepare ETAA. These pathways involve chemical reactions that yield the compound. Understanding these synthetic routes is crucial for its production and further derivatization .

- ETAA’s biological effects, such as its impact on cellular processes or receptors, remain an area of interest. Pharmacological studies aim to elucidate its potential therapeutic applications, including anti-inflammatory or analgesic properties .

Corrosion Inhibition

Proteomics Research

Gene Editing Applications

Antimicrobial Properties

Synthetic Pathways and Organic Chemistry

Biological Activity and Pharmacology

未来方向

The future directions of research on “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to understand their synthesis and chemical reactions .

作用机制

Target of Action

The primary target of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in enhancing insulin sensitivity .

Mode of Action

The compound interacts with PPARγ, leading to its activation . The activation of PPARγ results in enhanced insulin sensitivity, which is beneficial in the management of diabetes .

Biochemical Pathways

The activation of PPARγ affects several biochemical pathways. One of the key pathways is the insulin signaling pathway . By enhancing insulin sensitivity, the compound promotes the efficient utilization of glucose, thereby helping to regulate blood sugar levels .

Pharmacokinetics

It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, as these compounds are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.

Result of Action

The activation of PPARγ by [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid leads to enhanced insulin sensitivity at the molecular level. This can result in improved glucose utilization at the cellular level, which is particularly beneficial for individuals with insulin resistance or type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid. For instance, the presence of water can affect the stability of the compound . Additionally, the compound’s efficacy can be influenced by the individual’s metabolic state, such as the level of insulin resistance.

属性

IUPAC Name |

2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCXSAKYPGZIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)

![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)